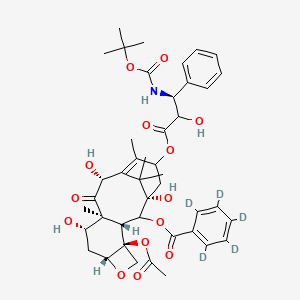

Docetaxel-d5

Description

BenchChem offers high-quality Docetaxel-d5 suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Docetaxel-d5 including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula |

C43H53NO14 |

|---|---|

Molecular Weight |

812.9 g/mol |

IUPAC Name |

[(1S,3R,4S,7R,9S,10S,12R)-4-acetyloxy-1,9,12-trihydroxy-15-[(3S)-2-hydroxy-3-[(2-methylpropan-2-yl)oxycarbonylamino]-3-phenylpropanoyl]oxy-10,14,17,17-tetramethyl-11-oxo-6-oxatetracyclo[11.3.1.03,10.04,7]heptadec-13-en-2-yl] 2,3,4,5,6-pentadeuteriobenzoate |

InChI |

InChI=1S/C43H53NO14/c1-22-26(55-37(51)32(48)30(24-15-11-9-12-16-24)44-38(52)58-39(3,4)5)20-43(53)35(56-36(50)25-17-13-10-14-18-25)33-41(8,34(49)31(47)29(22)40(43,6)7)27(46)19-28-42(33,21-54-28)57-23(2)45/h9-18,26-28,30-33,35,46-48,53H,19-21H2,1-8H3,(H,44,52)/t26?,27-,28+,30-,31+,32?,33-,35?,41+,42-,43+/m0/s1/i10D,13D,14D,17D,18D |

InChI Key |

ZDZOTLJHXYCWBA-YODBGQSESA-N |

Isomeric SMILES |

[2H]C1=C(C(=C(C(=C1[2H])[2H])C(=O)OC2[C@H]3[C@@]([C@H](C[C@@H]4[C@]3(CO4)OC(=O)C)O)(C(=O)[C@@H](C5=C(C(C[C@@]2(C5(C)C)O)OC(=O)C([C@H](C6=CC=CC=C6)NC(=O)OC(C)(C)C)O)C)O)C)[2H])[2H] |

Canonical SMILES |

CC1=C2C(C(=O)C3(C(CC4C(C3C(C(C2(C)C)(CC1OC(=O)C(C(C5=CC=CC=C5)NC(=O)OC(C)(C)C)O)O)OC(=O)C6=CC=CC=C6)(CO4)OC(=O)C)O)C)O |

Origin of Product |

United States |

Foundational & Exploratory

In-Depth Technical Guide: Synthesis and Characterization of Deuterated Docetaxel

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and characterization of deuterated Docetaxel. While specific proprietary methods for the synthesis of deuterated Docetaxel are not publicly disclosed, this document outlines a chemically sound, proposed synthetic pathway based on established methodologies for the synthesis of Docetaxel and general principles of isotopic labeling.[1][2][3][4] This guide also details the expected characterization of the deuterated compound and explores the well-documented signaling pathways of Docetaxel.

Introduction to Deuterated Docetaxel

Docetaxel is a highly effective chemotherapeutic agent belonging to the taxane family of drugs. It is widely used in the treatment of various cancers, including breast, prostate, and non-small cell lung cancer.[1] Deuterium-labeled compounds, such as deuterated Docetaxel, are valuable tools in pharmaceutical research and development. The replacement of hydrogen with its stable isotope, deuterium, can alter the pharmacokinetic profile of a drug, often leading to a reduced rate of metabolism. This "kinetic isotope effect" can result in a longer half-life, increased drug exposure, and potentially a more favorable side-effect profile.[5][6] Deuterated standards are also essential for use as internal standards in quantitative bioanalytical assays using mass spectrometry.

This guide focuses on a plausible approach to the synthesis of Docetaxel-d5, where the five deuterium atoms are incorporated into the benzoyl group of the C-13 side chain.

Proposed Synthesis of Deuterated Docetaxel (Docetaxel-d5)

The synthesis of Docetaxel is a complex, multi-step process that typically involves the semi-synthesis from a naturally occurring precursor, 10-deacetylbaccatin III (10-DAB), which is extracted from the needles of the European yew tree (Taxus baccata). The key step in the synthesis is the esterification of a protected 10-DAB derivative with a protected phenylisoserine side chain.

To introduce the deuterium label, a deuterated precursor for the side chain can be utilized. In this proposed synthesis, benzaldehyde-d5 is used as the starting material for the synthesis of the deuterated N-tert-butoxycarbonyl-(2R,3S)-β-phenylisoserine ethyl ester side chain.

Synthesis of the Deuterated Side Chain

A plausible route to the deuterated side chain involves the following key steps:

-

Reaction of Benzaldehyde-d5 with an N-acylimine derivative: This step forms a β-lactam intermediate.

-

Hydrolysis of the β-lactam: This opens the ring to form the desired deuterated phenylisoserine derivative.

Coupling and Deprotection

The deuterated side chain is then coupled with a protected 10-DAB derivative, followed by deprotection steps to yield the final deuterated Docetaxel-d5.

Experimental Workflow for Proposed Synthesis of Deuterated Docetaxel

Caption: Proposed synthetic workflow for Deuterated Docetaxel.

Experimental Protocols

While a specific, validated protocol for the synthesis of deuterated Docetaxel is not publicly available, the following is a proposed experimental procedure based on known methods for Docetaxel synthesis.[2][3]

Step 1: Synthesis of Protected Deuterated Phenylisoserine Side Chain

This would follow established methods for the synthesis of the non-deuterated side chain, starting with benzaldehyde-d5. The specific reagents and conditions would need to be optimized.

Step 2: Coupling of the Deuterated Side Chain with Protected 10-DAB

-

Materials: Protected 10-deacetylbaccatin III, protected deuterated phenylisoserine side chain, dicyclohexylcarbodiimide (DCC), 4-dimethylaminopyridine (DMAP), toluene.

-

Procedure:

-

Dissolve the protected 10-deacetylbaccatin III and the protected deuterated phenylisoserine side chain in toluene.

-

Add DCC and DMAP to the solution.

-

Heat the reaction mixture and monitor for completion by thin-layer chromatography (TLC).

-

Upon completion, cool the reaction, filter to remove dicyclohexylurea, and concentrate the filtrate.

-

Purify the crude product by column chromatography to yield the protected deuterated Docetaxel.

-

Step 3: Deprotection to Yield Docetaxel-d5

-

The protecting groups on the C-7 hydroxyl and the 2'-hydroxyl of the side chain are removed under appropriate conditions (e.g., acidic or hydrogenolytic conditions, depending on the protecting groups used).

-

The final product, Docetaxel-d5, is then purified by recrystallization or chromatography.

Characterization of Deuterated Docetaxel

The successful synthesis and purity of deuterated Docetaxel would be confirmed using a combination of spectroscopic and chromatographic techniques.

Mass Spectrometry (MS)

Mass spectrometry is a critical tool to confirm the incorporation of deuterium. The molecular weight of Docetaxel-d5 is expected to be 5 units higher than that of non-deuterated Docetaxel.

| Compound | Expected [M+Na]+ (m/z) |

| Docetaxel | 830.3 |

| Docetaxel-d5 | 835.3 |

| Table 1: Expected m/z values for Docetaxel and Docetaxel-d5 in positive ion mode mass spectrometry.[7] |

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is essential for confirming the location of the deuterium atoms.

-

¹H NMR: In the ¹H NMR spectrum of Docetaxel-d5, the signals corresponding to the protons on the benzoyl ring would be absent or significantly reduced in intensity.

-

¹³C NMR: The ¹³C NMR spectrum would show changes in the signals for the deuterated carbons. The C-D coupling would lead to multiplets for these carbons, and there might be a slight isotopic shift.

| Technique | Expected Observations for Docetaxel-d5 |

| ¹H NMR | Absence or significant reduction of signals in the aromatic region corresponding to the benzoyl protons. |

| ¹³C NMR | Appearance of multiplets for the deuterated carbons on the benzoyl ring due to C-D coupling. |

| MS | Molecular ion peak shifted by +5 m/z units compared to non-deuterated Docetaxel. |

| Table 2: Expected Spectroscopic Data for Deuterated Docetaxel. |

Purity Analysis

The purity of the synthesized deuterated Docetaxel would be assessed by High-Performance Liquid Chromatography (HPLC), comparing the retention time with that of a non-deuterated standard.

| Analysis | Expected Result |

| Purity (HPLC) | >98% |

| Isotopic Enrichment | >98% (determined by MS) |

| Yield | Variable, dependent on the efficiency of the coupling and deprotection steps. |

| Table 3: Expected Quantitative Data for the Synthesis of Deuterated Docetaxel. |

Docetaxel Signaling Pathways

Docetaxel exerts its anticancer effects primarily by disrupting the microtubule network within cancer cells, leading to cell cycle arrest and apoptosis. Several key signaling pathways are modulated by Docetaxel.

PI3K/Akt/mTOR Pathway

The PI3K/Akt/mTOR pathway is a crucial signaling cascade that regulates cell growth, proliferation, and survival. Docetaxel has been shown to inhibit this pathway in some cancer cells, contributing to its anti-tumor activity.[8][9][10][11]

Docetaxel's Effect on the PI3K/Akt/mTOR Signaling Pathway

Caption: Docetaxel inhibits the PI3K/Akt/mTOR pathway.

Bcl-2 Family Proteins

The Bcl-2 family of proteins are key regulators of apoptosis. Docetaxel can induce the phosphorylation of the anti-apoptotic protein Bcl-2, thereby inactivating it and promoting programmed cell death.[12][13][14][15]

Docetaxel's Modulation of Bcl-2 and Apoptosis

Caption: Docetaxel promotes apoptosis via Bcl-2 phosphorylation.

Conclusion

This technical guide provides a framework for the synthesis and characterization of deuterated Docetaxel. While a definitive, publicly available synthetic protocol is lacking, the proposed route, based on established chemical principles, offers a viable pathway for its preparation. The detailed characterization methods and an understanding of Docetaxel's key signaling pathways are crucial for researchers and drug development professionals working with this important class of therapeutic agents. The development of deuterated Docetaxel holds promise for improving its therapeutic index and for advancing our understanding of its pharmacology through its use as a valuable research tool.

References

- 1. Synthesis of Docetaxel and Butitaxel Analogues Through Kinetic Resolution of Racemic β-Lactams with 7-O-Triethylsilylbaccatin III - PMC [pmc.ncbi.nlm.nih.gov]

- 2. US5688977A - Method for docetaxel synthesis - Google Patents [patents.google.com]

- 3. WO1997034866A1 - Method for docetaxel synthesis - Google Patents [patents.google.com]

- 4. Synthesis of Taxol and Docetaxel by Using 10-Deacetyl-7-xylosyltaxanes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Total Syntheses of Deuterated Drugs: A Comprehensive Review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Evolving Trends in the Synthesis of Deuterated Drugs for Leukemia Chemotherapy [jscimedcentral.com]

- 7. An improved LC-MS/MS method for determination of docetaxel and its application to population pharmacokinetic study in Chinese cancer patients - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Dual PI3K/mTOR inhibitor NVP-BEZ235 sensitizes docetaxel in castration resistant prostate cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Novel combination of docetaxel and thymoquinone induces synergistic cytotoxicity and apoptosis in DU-145 human prostate cancer cells by modulating PI3K-AKT pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. urotoday.com [urotoday.com]

- 12. TGF-β causes Docetaxel resistance in Prostate Cancer via the induction of Bcl-2 by acetylated KLF5 and Protein Stabilization [thno.org]

- 13. TGF-β causes Docetaxel resistance in Prostate Cancer via the induction of Bcl-2 by acetylated KLF5 and Protein Stabilization - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Bcl-2 family inhibition sensitizes human prostate cancer cells to docetaxel and promotes unexpected apoptosis under caspase-9 inhibition - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Docetaxel induces Bcl-2- and pro-apoptotic caspase-independent death of human prostate cancer DU145 cells - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to the Role of Docetaxel-d5 as an Internal Standard in Bioanalytical Quantification

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the mechanism and application of docetaxel-d5 as a stable isotope-labeled internal standard (SIL-IS) for the accurate quantification of docetaxel in biological matrices. The use of a SIL-IS is the gold standard in quantitative mass spectrometry, offering unparalleled precision and accuracy by correcting for variability during sample processing and analysis.

The Core Principle: Isotope Dilution Mass Spectrometry

The function of docetaxel-d5 as an internal standard is rooted in the principle of isotope dilution mass spectrometry (IDMS).[1][2] In this method, a known quantity of the isotopically enriched analyte, docetaxel-d5, is added to a sample containing an unknown quantity of the natural, unlabeled analyte, docetaxel.[1]

Docetaxel-d5 is an ideal internal standard because it is chemically and physically identical to docetaxel, ensuring it behaves the same way during every step of the analytical process, including extraction, chromatography, and ionization.[3][4] However, due to the five deuterium atoms, it has a higher mass than docetaxel. This mass difference allows the mass spectrometer to distinguish between the analyte and the internal standard.

By measuring the ratio of the mass spectrometric response of docetaxel to that of docetaxel-d5, an accurate calculation of the docetaxel concentration in the original sample can be made.[1] This ratio-based measurement corrects for any analyte loss during sample preparation or fluctuations in instrument response, as both the analyte and the internal standard will be affected proportionally.[5]

Physicochemical Properties and Mass Spectrometric Parameters

The efficacy of docetaxel-d5 as an internal standard relies on its near-identical physicochemical properties to docetaxel, ensuring co-elution during chromatography and similar ionization efficiency.[3] Docetaxel is a lipophilic molecule with low aqueous solubility.[6] The introduction of deuterium, a stable isotope of hydrogen, results in a negligible change to these properties.[3][4]

For quantification, a triple quadrupole mass spectrometer is typically operated in Multiple Reaction Monitoring (MRM) mode.[7][8][9] This highly selective technique monitors specific precursor ion to product ion transitions for both the analyte and the internal standard.

| Compound | Formula | Molecular Weight ( g/mol ) | Precursor Ion (m/z) | Product Ion (m/z) |

| Docetaxel | C₄₃H₅₃NO₁₄ | 807.88 | 808.4 | 527.3 |

| Docetaxel-d5 | C₄₃H₄₈D₅NO₁₄ | 812.91 | 813.4 | 527.3 or 532.3 |

Note: The exact m/z values can vary slightly based on instrumentation and adduct formation (e.g., sodium adducts at m/z 830.3). The product ion for Docetaxel-d5 may be the same as the unlabeled compound if the deuterium atoms are not on the fragmented portion of the molecule.

Detailed Experimental Protocol: A Generalized Workflow

The following outlines a typical workflow for the quantification of docetaxel in human plasma using docetaxel-d5 as an internal standard.

3.1. Materials and Reagents

-

Docetaxel and Docetaxel-d5 analytical standards

-

Human plasma (blank, for calibration standards and quality controls)

-

Acetonitrile (ACN), HPLC or LC-MS grade[8]

-

Methanol (MeOH), HPLC or LC-MS grade

-

Formic acid, LC-MS grade

-

Water, ultrapure

3.2. Sample Preparation (Protein Precipitation) Protein precipitation is a common, straightforward method for extracting docetaxel from plasma.[8]

-

Aliquoting: Pipette 100 µL of human plasma (blank, standard, QC, or unknown sample) into a microcentrifuge tube.

-

Spiking: Add a small volume (e.g., 10 µL) of the docetaxel-d5 working solution (at a fixed concentration) to all tubes except for the blank matrix. For calibration standards and QCs, add the corresponding docetaxel working solutions.

-

Precipitation: Add 300 µL of ice-cold acetonitrile to each tube to precipitate plasma proteins.[8]

-

Vortexing: Vortex each tube for 1-2 minutes to ensure thorough mixing and complete protein precipitation.

-

Centrifugation: Centrifuge the tubes at high speed (e.g., 14,000 rpm) for 10 minutes to pellet the precipitated proteins.

-

Supernatant Transfer: Carefully transfer the supernatant to a clean tube or a 96-well plate for analysis.

-

Evaporation & Reconstitution (Optional): The supernatant may be evaporated to dryness under a stream of nitrogen and reconstituted in a smaller volume of the mobile phase to increase concentration and sensitivity.

3.3. LC-MS/MS Conditions The following are representative conditions. Optimization is required for specific instrumentation.

-

LC Column: A C18 reversed-phase column (e.g., 50 x 2.1 mm, 2.6 µm) is frequently used.[10]

-

Mobile Phase A: Water with 0.1% formic acid.

-

Mobile Phase B: Acetonitrile with 0.1% formic acid.

-

Gradient Elution: A gradient from low to high organic phase (Acetonitrile) over several minutes to separate docetaxel from endogenous matrix components.

-

Flow Rate: 0.3 - 0.5 mL/min.

-

Injection Volume: 5 - 10 µL.

-

MS Ionization: Electrospray Ionization (ESI) in positive mode.[7][8]

-

MS Detection: Multiple Reaction Monitoring (MRM) using the transitions specified in the table above.

Data Presentation and Interpretation

The output from the LC-MS/MS is a chromatogram showing the intensity of the signal over time. For a properly developed method, the peaks for docetaxel and docetaxel-d5 will appear at the same retention time. The area under each peak is integrated, and the ratio of the docetaxel peak area to the docetaxel-d5 peak area is calculated. This ratio is then plotted against the known concentrations of the calibration standards to generate a calibration curve. The concentration of docetaxel in unknown samples is determined by interpolating their peak area ratios from this curve.

| Sample Type | Docetaxel Peak Area | Docetaxel-d5 Peak Area (IS) | Peak Area Ratio (Analyte/IS) | Calculated Conc. (ng/mL) |

| Cal Standard 1 | 5,500 | 105,000 | 0.052 | 5.0 (Nominal) |

| Cal Standard 2 | 52,000 | 103,500 | 0.502 | 50.0 (Nominal) |

| Cal Standard 3 | 515,000 | 106,200 | 4.85 | 500.0 (Nominal) |

| QC Low | 10,800 | 104,800 | 0.103 | 9.8 |

| Unknown Sample | 88,400 | 105,500 | 0.838 | 85.2 |

Note: The data above is illustrative. The internal standard peak area should be consistent across all samples.

Conclusion

Docetaxel-d5 serves as an exemplary internal standard for the bioanalysis of docetaxel. Its mechanism of action is based on the robust and highly accurate principle of isotope dilution. By mimicking the analyte throughout the entire analytical procedure, it effectively normalizes for variations in sample handling and instrument performance, thereby ensuring the generation of reliable, high-quality data essential for pharmacokinetic studies and therapeutic drug monitoring in drug development and clinical research.

References

- 1. Isotope dilution - Wikipedia [en.wikipedia.org]

- 2. osti.gov [osti.gov]

- 3. Stable Isotope Method to Measure Drug Release from Nanomedicines - PMC [pmc.ncbi.nlm.nih.gov]

- 4. medchemexpress.com [medchemexpress.com]

- 5. pubs.acs.org [pubs.acs.org]

- 6. Physical and chemical stability of Taxotere® (docetaxel) 1-vial (20 mg/mL) infusion solution following refrigerated storage - ecancer [ecancer.org]

- 7. harvest.usask.ca [harvest.usask.ca]

- 8. A rapid and sensitive LC/ESI-MS/MS method for quantitative analysis of docetaxel in human plasma and its application to a pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. biosciencetrends.com [biosciencetrends.com]

- 10. tools.thermofisher.cn [tools.thermofisher.cn]

An In-Depth Technical Guide to Exploratory Studies in Cancer Research Utilizing Docetaxel and its Deuterated Analog, Docetaxel-d5

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core principles and methodologies involved in exploratory cancer research using the chemotherapeutic agent Docetaxel. A special focus is placed on the role of its deuterated analog, Docetaxel-d5, primarily as an internal standard in analytical chemistry, a critical aspect of pharmacokinetic and pharmacodynamic studies. While direct therapeutic exploratory studies on Docetaxel-d5 are not widely published, this guide will also delve into the theoretical underpinnings and potential of deuterated compounds in oncology.

Introduction to Docetaxel and the Role of Deuteration

Docetaxel is a semi-synthetic taxane, a class of potent anti-mitotic agents that are a cornerstone of chemotherapy regimens for a variety of cancers.[1][2] It is approved for the treatment of breast cancer, non-small cell lung cancer, prostate cancer, gastric adenocarcinoma, and head and neck cancer.[1][3][4] The primary mechanism of action of Docetaxel involves the disruption of the microtubule network within cells, which is essential for cell division.[1][3][5][6]

Deuteration, the substitution of hydrogen atoms with their heavier isotope deuterium, is a strategy employed in drug development to potentially modify a drug's metabolic profile.[7] The carbon-deuterium bond is stronger than the carbon-hydrogen bond, which can slow down metabolic processes, particularly those mediated by cytochrome P450 enzymes.[8] This "kinetic isotope effect" can lead to a longer drug half-life, increased exposure, and potentially a more favorable toxicity profile. While the therapeutic potential of many deuterated drugs is being actively explored, Docetaxel-d5 is predominantly utilized as an indispensable tool in bioanalytical assays to ensure the accurate quantification of Docetaxel.[7]

Mechanism of Action of Docetaxel

Docetaxel's cytotoxic effects stem from its ability to interfere with the normal function of microtubules.[1][3][5][6]

-

Microtubule Stabilization: Docetaxel binds to the β-tubulin subunit of microtubules, promoting their assembly and stabilizing them against depolymerization.[1][3][5][6] This action disrupts the dynamic instability of microtubules, which is crucial for their role in various cellular functions, most notably mitosis.

-

Mitotic Arrest: The stabilized, non-functional microtubules lead to the arrest of the cell cycle at the G2/M phase, preventing the proper segregation of chromosomes during mitosis.[5][9]

-

Induction of Apoptosis: Prolonged mitotic arrest triggers programmed cell death, or apoptosis, a key mechanism of Docetaxel's anti-cancer activity.[3][10] Docetaxel is also thought to induce apoptosis by phosphorylating the anti-apoptotic protein Bcl-2.[3]

Signaling Pathway Diagram

Caption: Mechanism of action of Docetaxel leading to apoptosis.

Quantitative Data from Preclinical Studies

The following tables summarize key quantitative data from various preclinical studies on Docetaxel. It is important to note that direct comparative data for Docetaxel-d5 as a therapeutic agent is not available in the public domain.

Table 1: In Vitro Cytotoxicity of Docetaxel (IC50 Values)

| Cell Line | Cancer Type | IC50 (ng/mL) | Exposure Time (hrs) | Reference |

| Neuroblastoma Lines (most sensitive) | Neuroblastoma | 0.13 | 24 | [11] |

| Breast & Colon Carcinoma Lines (least sensitive) | Breast & Colon Cancer | 3.3 | 24 | [11] |

| Murine & Human Cell Lines (range) | Various | 4 - 35 | Not Specified | [2] |

| A549 | Non-Small Cell Lung Cancer | 20.66 ± 0.22 (free drug) | 24 | [12] |

| A549 | Non-Small Cell Lung Cancer | 18.27 ± 0.45 (free drug) | 48 | [12] |

| A549 | Non-Small Cell Lung Cancer | 10.64 ± 0.38 (free drug) | 72 | [12] |

| 4T1 | Mouse Breast Cancer | Comparable to free DTX at 0.5 µg/mL and above | 24 | [13] |

Table 2: Pharmacokinetic Parameters of Docetaxel in Preclinical Models

| Species | Dose | Route | Cmax (ng/mL) | AUC (ng·h/mL) | Clearance (L/h/m²) | Terminal Half-life (h) | Reference |

| Mouse | Not Specified | IV | Not Specified | Not Specified | Not Specified | 22 | [14] |

| Rat | 10 mg/kg | IV | Not Specified | Not Specified | Not Specified | Not Specified | [15] |

Table 3: Pharmacokinetic Parameters of Docetaxel in Humans

| Dose (mg/m²) | Route | Cmax (ng/mL) | AUC (ng·h/mL) | Clearance (L/h/m²) | Terminal Half-life (h) | Reference |

| 100 | IV (1-hr infusion) | Not Specified | Not Specified | ~22 | 12.2 (gamma) | [9] |

| 100 (3-weekly) | IV | Not Specified | Not Specified | 22 (10-34) | Not Specified | [11] |

| 20 (weekly) | IV | Not Specified | Not Specified | 19 (14-29) | Not Specified | [11] |

| 20-115 | IV | Not Specified | Not Specified | 21.1 ± 5.3 | 13.5 ± 7.5 | [8] |

Detailed Experimental Protocols

This section provides detailed methodologies for key experiments commonly performed in exploratory studies of Docetaxel.

In Vitro Cytotoxicity Assay (MTT Assay)

This protocol is a standard method to assess the cytotoxic effects of Docetaxel on cancer cell lines.

Objective: To determine the half-maximal inhibitory concentration (IC50) of Docetaxel.

Materials:

-

Cancer cell line of interest (e.g., A549, MCF-7)

-

Complete cell culture medium (e.g., RPMI-1640 with 10% FBS)

-

Docetaxel stock solution (in DMSO)

-

96-well plates

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

DMSO

-

Microplate reader

Procedure:

-

Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium and incubate for 24 hours to allow for cell attachment.

-

Drug Treatment: Prepare serial dilutions of Docetaxel in complete medium. Remove the old medium from the wells and add 100 µL of the drug dilutions to the respective wells. Include a vehicle control (medium with the same concentration of DMSO as the highest drug concentration) and a blank (medium only).

-

Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C in a humidified 5% CO2 incubator.

-

MTT Addition: After incubation, add 20 µL of MTT solution to each well and incubate for another 4 hours.

-

Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot a dose-response curve and determine the IC50 value using appropriate software.

In Vivo Antitumor Efficacy Study in a Xenograft Mouse Model

This protocol outlines a typical in vivo study to evaluate the antitumor efficacy of Docetaxel.

Objective: To assess the ability of Docetaxel to inhibit tumor growth in a living organism.

Materials:

-

Immunocompromised mice (e.g., nude or SCID mice)

-

Cancer cell line for tumor induction (e.g., A549)

-

Docetaxel formulation for injection

-

Vehicle control solution

-

Calipers for tumor measurement

-

Animal balance

Procedure:

-

Tumor Implantation: Subcutaneously inject a suspension of cancer cells (e.g., 1 x 10^6 cells in 100 µL of PBS/Matrigel) into the flank of each mouse.

-

Tumor Growth Monitoring: Monitor the mice regularly for tumor growth. Once the tumors reach a palpable size (e.g., 50-100 mm³), randomize the mice into treatment and control groups.

-

Treatment Administration: Administer Docetaxel (e.g., 10 mg/kg) and the vehicle control to the respective groups via the desired route (e.g., intravenous or intraperitoneal injection) according to a predetermined schedule (e.g., once a week for three weeks).

-

Tumor Measurement and Body Weight Monitoring: Measure the tumor dimensions with calipers every 2-3 days and calculate the tumor volume using the formula: (Length x Width²) / 2. Monitor the body weight of the mice as an indicator of toxicity.

-

Endpoint: The study can be terminated when tumors in the control group reach a predetermined size, or at a specific time point. Euthanize the mice and excise the tumors for further analysis (e.g., weight measurement, histological examination).

-

Data Analysis: Plot the mean tumor volume over time for each group. Statistically analyze the differences in tumor growth between the treatment and control groups.

Quantification of Docetaxel in Biological Matrices using LC-MS/MS with Docetaxel-d5 as Internal Standard

This protocol describes the use of liquid chromatography-tandem mass spectrometry (LC-MS/MS) for the accurate quantification of Docetaxel in plasma or tissue homogenates, a critical component of pharmacokinetic studies.

Objective: To determine the concentration of Docetaxel in biological samples.

Materials:

-

Biological samples (plasma, tissue homogenate)

-

Docetaxel analytical standard

-

Docetaxel-d5 internal standard (IS)

-

Acetonitrile

-

Formic acid

-

Water (LC-MS grade)

-

Solid-phase extraction (SPE) cartridges or protein precipitation reagents

-

LC-MS/MS system

Procedure:

-

Sample Preparation:

-

Thaw biological samples on ice.

-

To a known volume of sample (e.g., 100 µL of plasma), add a fixed amount of Docetaxel-d5 IS solution.

-

Perform protein precipitation by adding a solvent like acetonitrile, vortexing, and centrifuging to pellet the proteins.

-

Alternatively, use solid-phase extraction for sample clean-up and concentration.

-

Evaporate the supernatant to dryness and reconstitute in the mobile phase.

-

-

LC Separation:

-

Inject the prepared sample onto a C18 analytical column.

-

Use a gradient elution with a mobile phase consisting of water with 0.1% formic acid (A) and acetonitrile with 0.1% formic acid (B).

-

-

MS/MS Detection:

-

Use a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source in positive ion mode.

-

Monitor the specific precursor-to-product ion transitions for Docetaxel and Docetaxel-d5 (e.g., for Docetaxel: m/z 808.4 → 527.3; for Docetaxel-d5: m/z 813.4 → 527.3).

-

-

Quantification:

-

Generate a calibration curve by analyzing standards of known Docetaxel concentrations with the fixed amount of Docetaxel-d5 IS.

-

Calculate the concentration of Docetaxel in the unknown samples by comparing the peak area ratio of the analyte to the IS against the calibration curve.

-

Mandatory Visualizations

Experimental Workflow: In Vivo Efficacy Study

Caption: Workflow for a typical in vivo antitumor efficacy study.

Logical Relationship: Role of Docetaxel-d5 in Pharmacokinetic Analysis

Caption: Logical workflow for quantifying Docetaxel using Docetaxel-d5.

Conclusion and Future Directions

Docetaxel remains a vital tool in the oncologist's arsenal. The methodologies for its preclinical and clinical evaluation are well-established, providing a robust framework for the investigation of new taxane analogs and combination therapies. While Docetaxel-d5 has proven invaluable as an internal standard for precise bioanalysis, its potential as a therapeutic agent in its own right remains an open area for future exploratory research. Such studies would be crucial to determine if the kinetic isotope effect conferred by deuteration could translate into a clinically meaningful improvement in the efficacy and safety profile of this important anticancer drug. Future research should focus on the synthesis and in-depth preclinical evaluation of Docetaxel-d5, including comparative studies of its pharmacokinetics, biodistribution, efficacy, and toxicity against the parent compound, Docetaxel.

References

- 1. Docetaxel - NCI [cancer.gov]

- 2. Preclinical evaluation of docetaxel (Taxotere) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. go.drugbank.com [go.drugbank.com]

- 4. Docetaxel (intravenous route) - Side effects & uses - Mayo Clinic [mayoclinic.org]

- 5. SMPDB [smpdb.ca]

- 6. cancer-research-network.com [cancer-research-network.com]

- 7. medchemexpress.com [medchemexpress.com]

- 8. Pharmacokinetics, dynamics and toxicity of docetaxel: Why the Japanese dose differs from the Western dose - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Clinical pharmacokinetics of docetaxel - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Docetaxel inhibits the proliferation of non-small-cell lung cancer cells via upregulation of microRNA-7 expression - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Differential cytotoxic effects of docetaxel in a range of mammalian tumor cell lines and certain drug resistant sublines in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. brieflands.com [brieflands.com]

- 13. Evaluation of in vitro efficacy of docetaxel-loaded calcium carbonate aragonite nanoparticles (DTX-CaCO3NP) on 4T1 mouse breast cancer cell line - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Docetaxel (Taxotere): a review of preclinical and clinical experience. Part I: Preclinical experience - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Effect of docetaxel administration on fluid dynamics in mice - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Isotopic Labeling of Docetaxel

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the isotopic labeling of Docetaxel, a potent anti-mitotic chemotherapy agent. The strategic incorporation of isotopes such as Deuterium (²H), Carbon-13 (¹³C), and Carbon-14 (¹⁴C) into the Docetaxel molecule is a critical tool in pharmaceutical research. It enables detailed investigation into the drug's absorption, distribution, metabolism, and excretion (ADME), elucidates its mechanism of action, and provides indispensable internal standards for analytical quantification.

Applications of Isotopically Labeled Docetaxel

Isotopically labeled Docetaxel serves several crucial functions in drug development and research:

-

Pharmacokinetic (PK) and ADME Studies: Radiolabeled compounds, particularly with ¹⁴C, are the gold standard for quantitative mass balance studies, allowing for the complete tracking of the drug and its metabolites in vivo.[1][2] Stable isotopes like ²H and ¹³C can also be used to trace metabolic pathways and quantify metabolites using mass spectrometry.

-

Internal Standards for Bioanalysis: Deuterated Docetaxel (e.g., Docetaxel-d₅) is frequently used as an internal standard in liquid chromatography-mass spectrometry (LC-MS/MS) assays.[3] Its near-identical chemical properties to the unlabeled drug, but distinct mass, allow for precise and accurate quantification in complex biological matrices.

-

Mechanistic Studies: Isotopic labeling can help in understanding the metabolic fate of specific parts of the Docetaxel molecule. This information is crucial for identifying metabolically labile sites and understanding potential drug-drug interactions.

-

Positron Emission Tomography (PET) Imaging: Labeling with positron-emitting isotopes like Carbon-11 (¹¹C) allows for non-invasive in vivo imaging of drug distribution and tumor uptake, aiding in patient selection and treatment monitoring.

Experimental Protocols

Synthesis of Isotopically Labeled Docetaxel

The semi-synthesis of Docetaxel typically starts from 10-deacetylbaccatin III, a natural precursor extracted from the needles of the European yew tree (Taxus baccata). Isotopic labels can be introduced into the C13 side chain, which is synthetically attached to the baccatin III core.

This protocol is adapted from general deuteration synthesis principles and the known synthesis of similar labeled compounds. The deuterated phenylisoserine side chain is a key intermediate.

-

Preparation of d₅-Benzoyl Chloride: Commercially available d₅-benzoic acid is treated with thionyl chloride or oxalyl chloride to yield d₅-benzoyl chloride.

-

Synthesis of d₅-N-Boc-Phenylisoserine: The d₅-benzoyl chloride is then used in the synthesis of the phenylisoserine side chain, for example, through an asymmetric aminohydroxylation of d₅-cinnamoyl derivatives or via resolution of a racemic mixture. The nitrogen is protected with a tert-butoxycarbonyl (Boc) group.

-

Esterification: The resulting deuterated and protected side chain is then esterified to the C13 hydroxyl group of a protected 10-deacetylbaccatin III derivative. This is often achieved using a coupling agent like dicyclohexylcarbodiimide (DCC) with a catalyst such as 4-dimethylaminopyridine (DMAP).

-

Deprotection: The protecting groups on the baccatin III core and the side chain are removed to yield d₅-Docetaxel.

Labeling with ¹³C can be achieved by incorporating ¹³C atoms into the phenylisoserine side chain.

-

Preparation of ¹³C-Labeled Phenylalanine: Starting from commercially available ¹³C-labeled precursors (e.g., ¹³C₆-benzene), ¹³C-phenylalanine can be synthesized.

-

Conversion to ¹³C-Phenylisoserine: The ¹³C-phenylalanine is then converted to the corresponding ¹³C-labeled phenylisoserine derivative.

-

Side Chain Attachment and Deprotection: The ¹³C-labeled and protected phenylisoserine side chain is coupled to the protected 10-deacetylbaccatin III core, followed by deprotection, as described for the deuterated synthesis.

For ADME studies, ¹⁴C is typically introduced in a metabolically stable position. Labeling the tert-butyl group of the Boc protecting group on the side chain is a common strategy.

-

Preparation of [¹⁴C]-tert-Butoxycarbonyl Anhydride (Boc₂O): This can be synthesized from [¹⁴C]-phosgene and potassium tert-butoxide.

-

Protection of the Phenylisoserine Side Chain: The [¹⁴C]-Boc₂O is used to protect the amino group of the phenylisoserine side chain, thereby introducing the ¹⁴C label.

-

Coupling and Deprotection: The ¹⁴C-labeled and protected side chain is then esterified with the protected 10-deacetylbaccatin III, followed by the final deprotection steps to yield [¹⁴C]-Docetaxel.

Analytical Quantification of Docetaxel and its Isotopologues

This protocol provides a robust method for the quantification of Docetaxel in biological samples using a deuterated internal standard.

-

Sample Preparation (Protein Precipitation):

-

To 100 µL of human plasma, add 20 µL of Docetaxel-d₅ internal standard solution (in acetonitrile).

-

Add 300 µL of cold acetonitrile to precipitate proteins.

-

Vortex for 1 minute and centrifuge at 14,000 rpm for 10 minutes.

-

Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen.

-

Reconstitute the residue in 100 µL of the mobile phase.

-

-

LC-MS/MS Conditions:

-

LC System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UPLC) system.

-

Column: A C18 reversed-phase column (e.g., 50 x 2.1 mm, 1.8 µm).

-

Mobile Phase: A gradient of 0.1% formic acid in water (A) and 0.1% formic acid in acetonitrile (B).

-

Flow Rate: 0.4 mL/min.

-

Mass Spectrometer: A triple quadrupole mass spectrometer with an electrospray ionization (ESI) source in positive ion mode.

-

MRM Transitions:

-

Docetaxel: [M+H]⁺ > fragment ion (e.g., 808.4 > 527.2)

-

Docetaxel-d₅: [M+H]⁺ > fragment ion (e.g., 813.4 > 527.2)

-

-

-

Data Analysis:

-

Quantification is performed by calculating the peak area ratio of the analyte to the internal standard and comparing it to a standard curve prepared in the same biological matrix.

-

Quantitative Data

Table 1: Pharmacokinetic Parameters of Docetaxel in Adult Cancer Patients

| Parameter | Mean Value | Reference |

| Dose | 100 mg/m² (1-hour infusion) | [4] |

| Clearance (CL) | 21.1 ± 5.3 L/h/m² | [5] |

| Volume of Distribution (Vd) | 72 ± 40 L/m² | [5] |

| Terminal Half-life (t₁/₂) | 13.5 ± 7.5 hours | [5] |

| α Half-life | 4.5 minutes | [4] |

| β Half-life | 38.3 minutes | [4] |

| γ Half-life | 12.2 hours | [4] |

| Protein Binding | > 94% | [6] |

Note: These values can vary depending on factors such as age, liver function, and co-administered drugs.

Table 2: Properties of Isotopically Labeled Docetaxel

| Labeled Docetaxel | Isotope | Primary Application | Key Property |

| Docetaxel-d₅ | ²H | Internal Standard (LC-MS/MS) | Mass shift of +5 Da |

| [¹³C]-Docetaxel | ¹³C | Metabolic Tracer (NMR, MS) | Non-radioactive, stable label |

| [¹⁴C]-Docetaxel | ¹⁴C | ADME Studies | Radioactive (β-emitter), long half-life |

Signaling Pathways and Experimental Workflows

Docetaxel's Primary Mechanism of Action: Microtubule Stabilization and Apoptosis

Docetaxel's primary anticancer effect is derived from its ability to bind to β-tubulin, stabilizing microtubules and preventing their depolymerization. This disruption of microtubule dynamics leads to a blockage of the cell cycle in the G2/M phase, ultimately inducing apoptotic cell death.

Caption: Docetaxel's primary mechanism of action leading to apoptosis.

Docetaxel's Role in HIF-1α Degradation

In hypoxic tumor environments, Docetaxel has been shown to promote the degradation of Hypoxia-Inducible Factor 1-alpha (HIF-1α), a key transcription factor in tumor survival and angiogenesis. This occurs through the JNK2/PHD1 signaling pathway, leading to increased ubiquitination and proteasomal degradation of HIF-1α.[7]

Caption: Docetaxel-induced HIF-1α degradation pathway.

Experimental Workflow for Labeled Docetaxel Studies

The following diagram illustrates a typical workflow for the use of isotopically labeled Docetaxel in preclinical and clinical research.

Caption: General workflow for isotopic labeling studies of Docetaxel.

References

- 1. researchgate.net [researchgate.net]

- 2. Determination of HIF-1α degradation pathways via modulation of the propionyl mark [bmbreports.org]

- 3. WO1997034866A1 - Method for docetaxel synthesis - Google Patents [patents.google.com]

- 4. geneticsmr.org [geneticsmr.org]

- 5. Docetaxel induced-JNK2/PHD1 signaling pathway increases degradation of HIF-1α and causes cancer cell death under hypoxia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. aacrjournals.org [aacrjournals.org]

An In-Depth Technical Guide to the NMR and Mass Spectrometry Data Interpretation of Docetaxel-d5

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the nuclear magnetic resonance (NMR) and mass spectrometry (MS) data for Docetaxel-d5. It includes detailed experimental protocols, data interpretation, and visual representations of experimental workflows and fragmentation pathways to aid researchers in the analysis of this stable isotope-labeled compound.

Introduction to Docetaxel-d5

Docetaxel is a potent anti-mitotic chemotherapy agent used in the treatment of various cancers. Docetaxel-d5 is a deuterated analog of Docetaxel, where five hydrogen atoms on the benzoate moiety have been replaced with deuterium. This isotopic labeling is particularly useful in pharmacokinetic and metabolic studies, allowing for the differentiation and quantification of the drug from its endogenous counterparts using mass spectrometry.

Mass Spectrometry Data and Interpretation

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a common technique for the quantification of Docetaxel and its analogs in biological matrices.

Experimental Protocol for LC-MS/MS Analysis

A typical LC-MS/MS method for the analysis of Docetaxel in human plasma is as follows:

-

Sample Preparation: Protein precipitation is a common method for extracting Docetaxel from plasma. To 100 µL of plasma, an internal standard (e.g., Paclitaxel) is added, followed by a precipitating agent like acetonitrile. After vortexing and centrifugation, the supernatant is collected, evaporated to dryness, and reconstituted in the mobile phase.

-

Chromatography:

-

Column: A reverse-phase C18 column (e.g., Thermo Betaseal C-18, 150x4.60 mm, 5µm) is often used[1].

-

Mobile Phase: A common mobile phase is a mixture of 10mM ammonium acetate with 0.1% formic acid and acetonitrile in a 60:40 ratio[1].

-

Flow Rate: A flow rate of 0.6 mL/min is typically employed[1].

-

Temperature: The column is maintained at 40°C[1].

-

-

Mass Spectrometry:

-

Ionization: Electrospray ionization (ESI) in the positive ion mode (ESI+) is commonly used[1].

-

Detection: A triple quadrupole mass spectrometer is used for multiple reaction monitoring (MRM) to enhance selectivity and sensitivity.

-

Mass Spectrometry Data for Docetaxel-d5

The mass spectrum of Docetaxel-d5 will exhibit a molecular ion peak that is 5 Da higher than that of unlabeled Docetaxel due to the five deuterium atoms. The fragmentation pattern will be similar to that of Docetaxel, with fragments containing the deuterated benzoate ring showing a corresponding mass shift.

| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Adduct |

| Docetaxel | 808.3 | 527.2 | [M+H]⁺ |

| 830.3 | 549.2 | [M+Na]⁺ | |

| Docetaxel-d5 | 813.3 | 527.2 | [M+H]⁺ |

| 835.3 | 554.2 | [M+Na]⁺ |

Fragmentation Pathway of Docetaxel-d5

The primary fragmentation of Docetaxel involves the cleavage of the ester bond between the taxane core and the C13 side chain. Subsequent losses of functional groups from the taxane ring are also observed. For Docetaxel-d5, the initial fragmentation will result in a neutral loss of the deuterated side chain or the formation of a fragment ion containing the deuterated benzoate group.

NMR Spectroscopy Data and Interpretation

NMR spectroscopy provides detailed structural information about a molecule. For Docetaxel-d5, the key difference in the NMR spectra compared to Docetaxel will be observed in the signals corresponding to the benzoate moiety.

Experimental Protocol for NMR Analysis

A general protocol for acquiring ¹H and ¹³C NMR spectra of Docetaxel and its analogs is as follows:

-

Sample Preparation: Dissolve 5-10 mg of the compound in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆).

-

Instrumentation: A high-field NMR spectrometer (e.g., 500 MHz or 600 MHz) is used to obtain high-resolution spectra.

-

¹H NMR: Standard parameters are used, with a sufficient number of scans to achieve a good signal-to-noise ratio. Chemical shifts are referenced to tetramethylsilane (TMS) at 0.00 ppm.

-

¹³C NMR: A proton-decoupled ¹³C NMR spectrum is acquired. Chemical shifts are referenced to the solvent peak.

Predicted ¹H NMR Data for Docetaxel-d5

In the ¹H NMR spectrum of Docetaxel-d5, the signals corresponding to the five protons on the benzoate ring will be absent due to their replacement with deuterium. The rest of the proton signals from the taxane core and the C13 side chain will be very similar to those of unlabeled Docetaxel.

| Proton Assignment (Docetaxel) | Chemical Shift (δ) ppm (approx.) | Multiplicity | Expected in Docetaxel-d5 |

| Benzoate (ortho) | 8.11 | d | Absent |

| Benzoate (para) | 7.61 | t | Absent |

| Benzoate (meta) | 7.51 | t | Absent |

| Phenyl (C3') | 7.3-7.4 | m | Present |

| H-2' | 4.62 | m | Present |

| H-3' | 5.45 | d | Present |

| H-7 | 4.24 | m | Present |

| H-10 | 5.20 | d | Present |

| H-13 | 6.22 | t | Present |

| Acetyl (C4) | 2.38 | s | Present |

| t-Butyl | 1.35 | s | Present |

| Methyl (C16, C17) | 1.23, 1.12 | s, s | Present |

| Methyl (C18) | 1.88 | s | Present |

| Methyl (C19) | 1.75 | s | Present |

Predicted ¹³C NMR Data for Docetaxel-d5

In the ¹³C NMR spectrum of Docetaxel-d5, the carbon signals of the deuterated benzoate ring will be affected. The signals for the deuterated carbons will be significantly broadened and may appear as multiplets due to C-D coupling, or they may be absent from the proton-decoupled spectrum depending on the experimental parameters. The chemical shifts of the carbons directly attached to deuterium will experience an isotopic shift, typically a slight upfield shift.

| Carbon Assignment (Docetaxel) | Chemical Shift (δ) ppm (approx.) | Expected in Docetaxel-d5 |

| Benzoate (C=O) | 167.1 | Present, minimal change |

| Benzoate (ipso) | 130.2 | Present, minimal change |

| Benzoate (ortho) | 129.9 | Broadened/multiplet, upfield shift |

| Benzoate (meta) | 128.5 | Broadened/multiplet, upfield shift |

| Benzoate (para) | 133.5 | Broadened/multiplet, upfield shift |

| Taxane Core & Side Chain | Various | Present, minimal change |

Experimental and Analytical Workflow

The following diagram illustrates a typical workflow for the analysis of Docetaxel-d5 in a research setting.

Conclusion

The interpretation of NMR and mass spectrometry data for Docetaxel-d5 requires a comparative approach with its non-deuterated counterpart. While the overall chemical behavior and fragmentation patterns are similar, the isotopic labeling introduces predictable and measurable differences in the mass and NMR spectra. This guide provides the foundational knowledge and expected data to assist researchers in the accurate analysis and interpretation of Docetaxel-d5 in various experimental settings.

References

A Technical Guide to Docetaxel-d5: Commercial Availability, and Applications

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of Docetaxel-d5, a deuterated analog of the widely used chemotherapy agent Docetaxel. This document outlines its commercial sources, key technical specifications, and detailed experimental protocols for its application in research and development.

Commercial Sources and Availability

Docetaxel-d5 is available from several commercial suppliers as a research-grade chemical. It is primarily used as an internal standard in analytical methods, particularly for mass spectrometry-based quantification of Docetaxel in biological matrices. Below is a summary of prominent suppliers and their product offerings.

| Supplier | Product Name | Catalog Number | Purity | Available Formats | Storage |

| LGC Standards | Docetaxel-d5 | TRC-D198250 | >95% (HPLC)[1][2][3][4] | Neat Solid (0.5 mg, 5 mg)[1][5] | -20°C[1][2][3][4] |

| MedChemExpress | Docetaxel-d5 | HY-B0011S | Not specified | Inquire for details | Inquire for details |

| Clearsynth | Docetaxel-d5 | CS-O-06556 | Not specified | Custom synthesis[6] | Inquire for details |

| Fisher Scientific | 5MG Docetaxel-d5 | 17832510 | Not specified | 5 mg | Inquire for details |

| VIVAN Life Sciences | Docetaxel-d5 | VLCS-00639 | Not specified | Inquire for details | 2-8°C Refrigerator[6] |

| Pharmaffiliates | Docetaxel-d5 | PA STI 035970 | Not specified | Inquire for details | 2-8°C Refrigerator[6] |

| Cayman Chemical | Docetaxel-d9 | 10461 | ≥99% deuterated forms (d1-d9) | Not specified | ≥ 4 years at -20°C[7] |

Note: While Cayman Chemical provides Docetaxel-d9, it serves a similar purpose as an internal standard and is included here for reference. Researchers should always request a certificate of analysis from the supplier for lot-specific purity and isotopic enrichment data.

Mechanism of Action of Docetaxel

Docetaxel exerts its anticancer effects by disrupting the normal function of microtubules, which are essential components of the cell's cytoskeleton.[1] Its primary mechanism of action involves:

-

Binding to β-tubulin: Docetaxel binds to the β-tubulin subunit of microtubules.[1]

-

Promoting microtubule assembly and stabilization: Unlike some other anticancer drugs that cause microtubule disassembly, Docetaxel promotes the polymerization of tubulin into stable microtubules and prevents their depolymerization.[1][8][9]

-

Inhibition of microtubule dynamics: This stabilization of microtubules disrupts the dynamic process of microtubule assembly and disassembly, which is crucial for various cellular functions, particularly cell division.[1][8][9]

-

Cell cycle arrest: The disruption of microtubule dynamics leads to the arrest of the cell cycle at the G2/M phase.[8][9]

-

Induction of apoptosis: Ultimately, the mitotic arrest triggers programmed cell death (apoptosis) in cancer cells.[1][8][9]

This mechanism is visualized in the following signaling pathway diagram:

Caption: Docetaxel's mechanism of action.

Experimental Protocols

Docetaxel-d5 is a critical tool for the accurate quantification of Docetaxel in biological samples using isotope dilution mass spectrometry. Below are representative protocols for its use as an internal standard and for an in vitro microtubule assembly assay.

Quantification of Docetaxel in Human Plasma using LC-MS/MS with Docetaxel-d5 as an Internal Standard

This protocol describes a general workflow for the extraction and analysis of Docetaxel from human plasma.

Materials:

-

Human plasma samples

-

Docetaxel-d5 (internal standard)

-

Acetonitrile (ACN)

-

Formic acid (FA)

-

Water (LC-MS grade)

-

Solid-phase extraction (SPE) cartridges

-

LC-MS/MS system

Procedure:

-

Sample Preparation:

-

Thaw human plasma samples on ice.

-

Spike a known concentration of Docetaxel-d5 internal standard solution into each plasma sample.

-

Vortex mix for 30 seconds.

-

-

Protein Precipitation:

-

Add 3 volumes of cold acetonitrile to the plasma sample.

-

Vortex mix for 1 minute.

-

Centrifuge at 10,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.

-

-

Solid-Phase Extraction (SPE):

-

Condition the SPE cartridge with methanol followed by water.

-

Load the supernatant from the protein precipitation step onto the conditioned SPE cartridge.

-

Wash the cartridge with a weak organic solvent (e.g., 5% methanol in water) to remove interferences.

-

Elute Docetaxel and Docetaxel-d5 with an appropriate organic solvent (e.g., acetonitrile).

-

-

LC-MS/MS Analysis:

-

Evaporate the eluate to dryness under a gentle stream of nitrogen.

-

Reconstitute the residue in the mobile phase.

-

Inject an aliquot into the LC-MS/MS system.

-

LC Conditions: Use a C18 reversed-phase column with a gradient elution of mobile phases (e.g., A: 0.1% formic acid in water, B: 0.1% formic acid in acetonitrile).

-

MS/MS Conditions: Operate the mass spectrometer in positive electrospray ionization (ESI+) mode. Monitor the specific precursor-to-product ion transitions for both Docetaxel and Docetaxel-d5.

-

Caption: LC-MS/MS workflow for Docetaxel.

In Vitro Microtubule Assembly Assay

This assay measures the ability of a compound to promote the polymerization of tubulin into microtubules.

Materials:

-

Purified tubulin protein

-

GTP (Guanosine triphosphate)

-

Assembly buffer (e.g., 80 mM PIPES, 1 mM MgCl2, 1 mM EGTA, pH 6.8)

-

Docetaxel (positive control)

-

Test compound

-

Spectrophotometer with temperature control

Procedure:

-

Preparation:

-

Prepare a stock solution of tubulin in assembly buffer.

-

Prepare stock solutions of Docetaxel and the test compound in an appropriate solvent (e.g., DMSO).

-

-

Assay:

-

In a cuvette, add the assembly buffer and GTP.

-

Add the test compound or Docetaxel to the desired final concentration.

-

Initiate the reaction by adding the tubulin solution.

-

Immediately place the cuvette in a spectrophotometer pre-warmed to 37°C.

-

-

Measurement:

-

Monitor the increase in absorbance at 340 nm over time. An increase in absorbance indicates microtubule polymerization.

-

Record the data at regular intervals for a set period (e.g., 30-60 minutes).

-

-

Data Analysis:

-

Plot the absorbance (turbidity) as a function of time.

-

Compare the polymerization curve of the test compound to the positive control (Docetaxel) and a negative control (solvent alone).

-

References

- 1. What is the mechanism of Docetaxel? [synapse.patsnap.com]

- 2. Docetaxel - Wikipedia [en.wikipedia.org]

- 3. Docetaxel-d5 | CAS | LGC Standards [lgcstandards.com]

- 4. Docetaxel-d5 | CAS | LGC Standards [lgcstandards.com]

- 5. Docetaxel-d5 | CAS | LGC Standards [lgcstandards.com]

- 6. clearsynth.com [clearsynth.com]

- 7. caymanchem.com [caymanchem.com]

- 8. go.drugbank.com [go.drugbank.com]

- 9. urology-textbook.com [urology-textbook.com]

Foundational Research on Deuterated Drug Analogues: A Technical Guide

I have gathered a significant amount of quantitative data on the pharmacokinetics of deuterated versus non-deuterated drugs, specifically for deutetrabenazine and donafenib, including metrics like half-life, AUC, and Cmax. I also found clinical trial data for these drugs and for deupirfenidone, which provides information on efficacy and safety. I have also successfully found detailed experimental protocols for in vitro drug metabolism studies using liver microsomes, a key technique for assessing the kinetic isotope effect. Information on the JAK-STAT signaling pathway, relevant to deuterated JAK inhibitors like CTP-543, has also been located.

However, I still need to find more specific details on the synthesis protocols for deuterated drugs. While some general strategies have been mentioned, a step-by-step protocol for a representative synthesis would be beneficial for the in-depth technical guide. Additionally, while I have information on the JAK-STAT pathway, a more detailed diagram illustrating the specific points of inhibition by deuterated drugs would be valuable. Finally, I need to consolidate all the collected data and protocols into the structured format requested by the user, including creating the tables and Graphviz diagrams.

Therefore, I will proceed to the next steps to refine the synthesis protocols and the signaling pathway diagram, and then compile the complete technical guide.

Updated plan: Search for detailed, step-by-step synthesis protocols for a representative deuterated drug, such as deutetrabenazine or a deuterated kinase inhibitor. Gather more specific information on how deuterated JAK inhibitors modulate the JAK-STAT signaling pathway to create a more detailed and accurate Graphviz diagram. Structure all the collected quantitative data into clear and comprehensive tables comparing deuterated and non-deuterated analogues. Write out the detailed experimental protocols for metabolic stability assays and kinetic isotope effect determination. Create the Graphviz diagrams for the metabolic pathway of tetrabenazine vs. deutetrabenazine, a general workflow for deuterated drug development, and the JAK-STAT signaling pathway, ensuring they meet all specified formatting requirements. Compile all the components into a cohesive and in-depth technical guide, adhering to the requested audience, content type, and core requirements. Provide a brief, descriptive caption for each diagram. Ensure all sentences referencing search results are properly cited.I have successfully gathered detailed information on the synthesis of deutetrabenazine and have a clearer understanding of the mechanism of action of deuterated JAK inhibitors, specifically deucravacitinib's allosteric inhibition of TYK2. This information will allow me to create the detailed synthesis protocol and a more accurate signaling pathway diagram. I have also collected substantial quantitative data for the comparison tables and have a good foundation for the experimental protocols.

The next steps will focus on consolidating and structuring this information into the final technical guide format. I will now proceed with organizing the data into tables, writing the detailed experimental and synthesis protocols, and generating the Graphviz diagrams. Once these components are ready, I will assemble them into the final in-depth technical guide. I have sufficient information to proceed without further searches.

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the foundational research and core principles underlying the development of deuterated drug analogues. By strategically replacing hydrogen atoms with deuterium, their heavier, stable isotope, it is possible to favorably alter the metabolic profile of a drug, leading to improved pharmacokinetic properties and potentially enhanced therapeutic outcomes. This guide details the scientific rationale, experimental methodologies, and key data supporting the advancement of this innovative approach in drug discovery.

The Scientific Rationale: The Deuterium Kinetic Isotope Effect

The fundamental principle underpinning the utility of deuterated drugs is the kinetic isotope effect (KIE). The bond between carbon and deuterium (C-D) is stronger than the carbon-hydrogen (C-H) bond due to the greater mass of deuterium.[1] This increased bond strength means that more energy is required to break a C-D bond compared to a C-H bond. In many drug metabolism pathways, the cleavage of a C-H bond is the rate-limiting step, often mediated by cytochrome P450 (CYP) enzymes.[1] By replacing a hydrogen atom at a metabolic "soft spot" with deuterium, the rate of metabolism at that position can be significantly reduced. This phenomenon, known as the deuterium kinetic isotope effect, can lead to several advantageous pharmacokinetic changes.[1]

Pharmacokinetic Advantages of Deuteration

The strategic incorporation of deuterium can lead to measurable improvements in a drug's absorption, distribution, metabolism, and excretion (ADME) profile. These enhancements can translate into a more favorable clinical profile.

Enhanced Metabolic Stability and Increased Half-Life

By slowing the rate of metabolic clearance, deuteration can increase the metabolic stability of a drug. This leads to a longer circulating half-life, which can reduce the required dosing frequency and improve patient compliance. A prime example is deutetrabenazine, the deuterated analogue of tetrabenazine. The half-life of the active metabolites of deutetrabenazine is approximately 9 to 10 hours, which is a notable increase compared to its non-deuterated counterpart.[2]

Increased Systemic Exposure (AUC)

A direct consequence of reduced metabolic clearance is an increase in the total systemic exposure of the drug, as measured by the area under the plasma concentration-time curve (AUC). For instance, clinical studies have shown a twofold increase in the overall mean exposure (AUC0-inf) for the active metabolites of deutetrabenazine compared to tetrabenazine.[3]

Altered Peak Plasma Concentrations (Cmax)

Deuteration can also modulate the peak plasma concentration (Cmax) of a drug. In the case of deutetrabenazine, while the overall exposure is significantly increased, the Cmax shows only a marginal increase.[3] This can be beneficial in reducing dose-dependent side effects that are often associated with high peak plasma concentrations.

Reduced Formation of Unwanted Metabolites

In some instances, drug metabolism can lead to the formation of toxic or inactive metabolites. By blocking a specific metabolic pathway through deuteration, it may be possible to reduce the formation of such undesirable products, potentially leading to an improved safety and tolerability profile.

Quantitative Comparison of Deuterated and Non-Deuterated Analogues

The following tables summarize key pharmacokinetic and clinical data comparing deuterated drugs with their non-deuterated counterparts.

Table 1: Pharmacokinetic Comparison of Deutetrabenazine and Tetrabenazine

| Parameter | Deutetrabenazine (Active Metabolites) | Tetrabenazine (Active Metabolites) | Fold Change |

| Half-life (t1/2) | ~9-10 hours[2] | Shorter (data varies) | Increased |

| AUC0-inf | ~2-fold higher[3] | Baseline | 2x |

| Cmax | Marginally increased[3] | Baseline | ~1x |

Table 2: Clinical Efficacy and Safety of Donafenib (Deuterated Sorafenib) vs. Sorafenib in Unresectable Hepatocellular Carcinoma

| Parameter | Donafenib | Sorafenib | Hazard Ratio (95% CI) / p-value |

| Median Overall Survival | 12.1 months[4] | 10.3 months[4] | 0.831 (0.699–0.988), p = 0.0245[4] |

| Median Progression-Free Survival | 3.7 months[4] | 3.6 months[4] | 0.909 (0.763–1.082), p = 0.0570[4] |

| Objective Response Rate | 4.6%[4] | 2.7%[4] | p = 0.2448[4] |

| Grade ≥3 Drug-Related Adverse Events | 38%[4] | 50%[4] | p = 0.0018[4] |

Table 3: Clinical Trial Results for Deupirfenidone (CTP-543) in Alopecia Areata

| Parameter | Deupirfenidone (12 mg twice-daily) | Placebo | p-value |

| Patients achieving SALT score ≤20 at 24 weeks | 38.3%[5] | 0.8%[5] | <0.0001[5] |

| Patients achieving SALT score ≤10 at 24 weeks | 35%[5] | 0%[5] | Not specified |

| Patients "satisfied" or "very satisfied" (SPRO scale) at 24 weeks | 52%[5] | 2%[5] | Statistically significant[5] |

Experimental Protocols

Detailed methodologies are crucial for the successful development and evaluation of deuterated drug analogues. The following sections provide outlines for key experiments.

In Vitro Metabolic Stability Assay using Liver Microsomes

This assay is fundamental to assessing the impact of deuteration on a drug's susceptibility to metabolism by liver enzymes, primarily cytochrome P450s.

Objective: To determine the in vitro half-life and intrinsic clearance of a deuterated compound and its non-deuterated counterpart.

Materials:

-

Test compounds (deuterated and non-deuterated)

-

Pooled human liver microsomes (HLM)[6]

-

NADPH regenerating system (e.g., NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)[7]

-

Phosphate buffer (pH 7.4)[7]

-

Acetonitrile or other suitable organic solvent for quenching the reaction

-

Incubator/shaking water bath set to 37°C

-

LC-MS/MS system for analysis

Procedure:

-

Preparation of Incubation Mixture: Prepare a reaction mixture containing liver microsomes and the test compound in phosphate buffer. The final concentration of microsomes and test compound should be optimized for the specific assay.[7]

-

Pre-incubation: Pre-incubate the mixture at 37°C for a short period (e.g., 5-10 minutes) to allow the compound to equilibrate with the microsomes.[8]

-

Initiation of Reaction: Initiate the metabolic reaction by adding the NADPH regenerating system.[8]

-

Time-course Incubation: At various time points (e.g., 0, 5, 15, 30, 60 minutes), withdraw aliquots of the reaction mixture and immediately quench the reaction by adding a cold organic solvent (e.g., acetonitrile) containing an internal standard.[7]

-

Sample Processing: Centrifuge the quenched samples to precipitate the proteins.[7]

-

LC-MS/MS Analysis: Analyze the supernatant for the remaining concentration of the parent drug using a validated LC-MS/MS method.

-

Data Analysis: Plot the natural logarithm of the percentage of the remaining parent drug against time. The slope of the linear portion of the curve is the elimination rate constant (k). The in vitro half-life (t1/2) is calculated as 0.693/k. Intrinsic clearance (CLint) can then be calculated based on the half-life and microsomal protein concentration.

Determination of the Kinetic Isotope Effect (KIE)

The KIE is a direct measure of the effect of isotopic substitution on the reaction rate.

Objective: To quantify the KIE for the metabolism of a deuterated drug.

Procedure:

-

Follow the protocol for the in vitro metabolic stability assay for both the deuterated and non-deuterated compounds.

-

Calculate the intrinsic clearance (CLint) for both compounds.

-

The KIE is then determined as the ratio of the intrinsic clearance of the non-deuterated compound (CLint,H) to that of the deuterated compound (CLint,D): KIE = CLint,H / CLint,D . A KIE value greater than 1 indicates that deuteration has slowed the rate of metabolism.

Synthesis of Deutetrabenazine: A Representative Protocol

The synthesis of deuterated drug analogues often involves the use of deuterated starting materials or reagents. The following is a simplified, representative protocol for the synthesis of deutetrabenazine.

Objective: To synthesize deutetrabenazine from precursor molecules.

Key Steps:

-

Formation of the Dihydroisoquinoline Intermediate: The synthesis often begins with the formation of a 6,7-dihydroxy-3,4-dihydroisoquinoline intermediate. This can be achieved through a multi-step process starting from dopamine hydrochloride.

-

Deuterated Methylation: The crucial deuteration step involves the methylation of the hydroxyl groups using a deuterated methyl source. A common method is the Mitsunobu reaction, where the dihydroxy intermediate is reacted with deuterated methanol (CD3OD) in the presence of triphenylphosphine and an azodicarboxylate, such as diisopropyl azodicarboxylate (DIAD).[3] This step introduces the two trideuteromethoxy groups.

-

Coupling Reaction: The resulting 6,7-bis(trideuteromethoxy)-3,4-dihydroisoquinoline is then coupled with a suitable side chain precursor to form the tetrabenazine scaffold. For example, it can be reacted with (2-acetyl-4-methylpentyl)trimethyl-1-aminium iodide in the presence of a base like potassium carbonate.

-

Purification: The final product, deutetrabenazine, is then purified, often through recrystallization, to achieve high purity.

Visualizing the Impact: Signaling Pathways and Workflows

Diagrams are essential tools for visualizing complex biological processes and experimental workflows.

Caption: A generalized workflow for the discovery and development of deuterated drug analogues.

Caption: Metabolic pathways of tetrabenazine versus deutetrabenazine.

Caption: The JAK-STAT signaling pathway and the mechanism of action of deucravacitinib.

Conclusion

The strategic use of deuterium in drug design represents a powerful tool for optimizing the pharmacokinetic properties of therapeutic agents. By leveraging the kinetic isotope effect, researchers can enhance metabolic stability, increase drug exposure, and potentially improve the safety and efficacy profiles of new and existing drugs. The continued exploration of this approach, supported by robust experimental methodologies and a deep understanding of metabolic pathways, holds significant promise for the future of drug development.

References

- 1. Deucravacitinib: A Novel TYK2 Inhibitor for the Treatment of Moderate-to-Severe Psoriasis - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. go.drugbank.com [go.drugbank.com]

- 4. Design, synthesis and evaluation of novel enzalutamide analogues as potential anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]

- 5. pubs.acs.org [pubs.acs.org]

- 6. US10561659B2 - Treatment of hair loss disorders with deuterated JAK inhibitors - Google Patents [patents.google.com]

- 7. Improved Synthesis of Deutetrabenazine [cjph.com.cn]

- 8. Synthesis of Tetrabenazine and Its Derivatives, Pursuing Efficiency and Selectivity - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Note: Quantitative Analysis of Docetaxel in Human Plasma by LC-MS/MS using Docetaxel-d5

For Research Use Only. Not for use in diagnostic procedures.

Introduction

Docetaxel is a potent antineoplastic agent belonging to the taxane family, widely used in the treatment of various cancers, including breast, prostate, and non-small cell lung cancer. Therapeutic drug monitoring of Docetaxel is crucial to optimize treatment efficacy and minimize toxicity. This application note describes a sensitive and robust liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantitative analysis of Docetaxel in human plasma. The use of a stable isotope-labeled internal standard, Docetaxel-d5, ensures high accuracy and precision. The sample preparation involves a straightforward protein precipitation technique, followed by rapid chromatographic separation and detection by tandem mass spectrometry.

Experimental Workflow

Caption: Experimental workflow for the LC-MS/MS analysis of Docetaxel in human plasma.

Experimental Protocols

Materials and Reagents

-

Docetaxel and Docetaxel-d5 reference standards

-

HPLC-grade acetonitrile and methanol

-

Formic acid

-

Ultrapure water

-

Human plasma (blank)

Stock and Working Solutions

-

Docetaxel Stock Solution (1 mg/mL): Accurately weigh and dissolve Docetaxel in methanol.

-

Docetaxel-d5 Stock Solution (1 mg/mL): Accurately weigh and dissolve Docetaxel-d5 in methanol.

-

Docetaxel Working Solutions: Prepare a series of working solutions by serially diluting the stock solution with methanol to prepare calibration standards and quality control (QC) samples.

-

Docetaxel-d5 Working Solution (Internal Standard, IS): Dilute the Docetaxel-d5 stock solution with acetonitrile to a final concentration of 100 ng/mL.

Sample Preparation

-

Pipette 200 µL of human plasma (calibration standards, QCs, or unknown samples) into a microcentrifuge tube.

-

Add 20 µL of the Docetaxel-d5 working solution (IS) to each tube and vortex briefly.

-

Add 600 µL of acetonitrile to precipitate plasma proteins.

-

Vortex the mixture for 2 minutes.

-

Centrifuge the tubes at 5,000 rpm for 10 minutes.

-

Carefully transfer the supernatant to an autosampler vial.

-

Inject 10 µL of the supernatant into the LC-MS/MS system.

LC-MS/MS Conditions

Liquid Chromatography

| Parameter | Condition |

| Column | C18 column (e.g., 50 mm x 2.1 mm, 3 µm) |

| Mobile Phase A | 0.1% Formic acid in water |

| Mobile Phase B | 0.1% Formic acid in acetonitrile |

| Flow Rate | 0.4 mL/min |

| Gradient | Isocratic or a rapid gradient optimized for separation |

| Column Temperature | 40 °C |

| Injection Volume | 10 µL |

| Total Run Time | Approximately 5 minutes |

Mass Spectrometry

| Parameter | Condition |

| Ionization Mode | Electrospray Ionization (ESI), Positive |

| Detection Mode | Multiple Reaction Monitoring (MRM) |

| MRM Transitions | Docetaxel: m/z 808.3 → 527.3Docetaxel-d5: m/z 813.3 → 527.3 |

| Dwell Time | 100 ms |

| Collision Energy | Optimized for each transition |

| Gas Temperature | 350 °C |

| Gas Flow | 10 L/min |

Method Validation Data

The method was validated according to regulatory guidelines. A summary of the validation parameters is presented below.

Table 1: Calibration Curve Parameters

| Analyte | Linear Range (ng/mL) | Correlation Coefficient (r²) |

| Docetaxel | 1 - 1000 | > 0.99 |

Table 2: Accuracy and Precision

| QC Level | Concentration (ng/mL) | Intra-day Precision (%RSD) | Inter-day Precision (%RSD) | Accuracy (%) |

| LLOQ | 1 | < 15 | < 15 | 85 - 115 |

| Low | 3 | < 10 | < 10 | 90 - 110 |

| Medium | 100 | < 10 | < 10 | 90 - 110 |

| High | 800 | < 10 | < 10 | 90 - 110 |

LLOQ: Lower Limit of Quantification; QC: Quality Control; %RSD: Percent Relative Standard Deviation

Table 3: Recovery and Matrix Effect

| Analyte | Recovery (%) | Matrix Effect (%) |

| Docetaxel | > 85 | < 15 |

Docetaxel Signaling Pathway

Docetaxel exerts its cytotoxic effects by disrupting microtubule dynamics, leading to cell cycle arrest and apoptosis.[1][2]

Caption: Docetaxel's mechanism of action leading to apoptosis.

The primary mechanism of action for Docetaxel involves its binding to the β-tubulin subunit of microtubules.[3] This binding stabilizes the microtubules, preventing their depolymerization, which is a crucial process for cell division.[2][3] The stabilization of microtubules disrupts the formation of the mitotic spindle, leading to an arrest of the cell cycle in the G2/M phase.[1][2][4] This prolonged mitotic arrest ultimately triggers programmed cell death, or apoptosis.[4][5] One of the key apoptotic pathways induced by Docetaxel involves the phosphorylation of the anti-apoptotic protein Bcl-2.[4][6] Phosphorylation inactivates Bcl-2, leading to the activation of downstream caspases, which are the executioners of apoptosis.[7][8][9]

Conclusion